

Comparative Crystallographic Analysis of Brominated Pyrazinone Derivatives and Related Heterocycles

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Compound of Interest

Compound Name: *3,5-Dibromo-1-methylpyrazin-2(1H)-one*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of brominated heterocyclic compounds, with a focus on derivatives structurally related to **3,5-Dibromo-1-methylpyrazin-2(1H)-one**. Due to the limited availability of public crystallographic data for **3,5-Dibromo-1-methylpyrazin-2(1H)-one** itself, this guide leverages data from analogous brominated pyrazole and other heterocyclic systems to offer insights into their solid-state structures and intermolecular interactions. The inclusion of bromine atoms significantly influences crystal packing, and this guide aims to present a comparative overview of these structural effects.

Comparative Crystallographic Data

The introduction of bromine atoms onto heterocyclic scaffolds can significantly alter their crystallographic parameters. The following table summarizes key crystallographic data for a selection of brominated heterocyclic compounds, providing a basis for comparison.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Volume (Å ³)	Z
(3,5-dibromomethyl)-1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl)methanone [1]	C ₂₁ H ₁₂ Br ₂ N ₂ O ₃	Triclinic	P-1	7.390(5)	8.919(4)	14.955(9)	74.61(4)	76.71(5)	71.03(4)	887.5(9)	2
(Z)-1-bromo-1-nitro-2-phenyleth	C ₈ H ₆ BrNO ₂	Orthorhombic	Pbca	11.529(6)	7.5013(5)	19.7187(12)	90	90	90	1705.5(2)	8

ene[
2]1-(3-
(4-
iodo
phen
yl)-5-
(3-
meth
yl
thiop
hen-
2-
yl)-4,
5-
dihy
dro-
1H-
pyra
zol-
1-
yl)et
han-
1-
one[
3]

C ₁₆ H	Mon		25.4	5.12	26.2		105.		3294	
¹⁵ IN ₂	oclini	l2/a	40(5)	4(2)	61(6)	90	75(2)	90	.1(1)	8
OS	c									

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of brominated heterocyclic compounds.

Synthesis and Crystallization

The synthesis of brominated pyrazinone and related heterocyclic derivatives typically involves multi-step organic reactions. For instance, pyrazoline derivatives can be synthesized through the condensation of chalcones with hydrazine hydrate in an acidic medium[4][5]. The crude

product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield single crystals appropriate for X-ray diffraction studies[4]. The slow evaporation method is a commonly employed technique for growing high-quality single crystals[4].

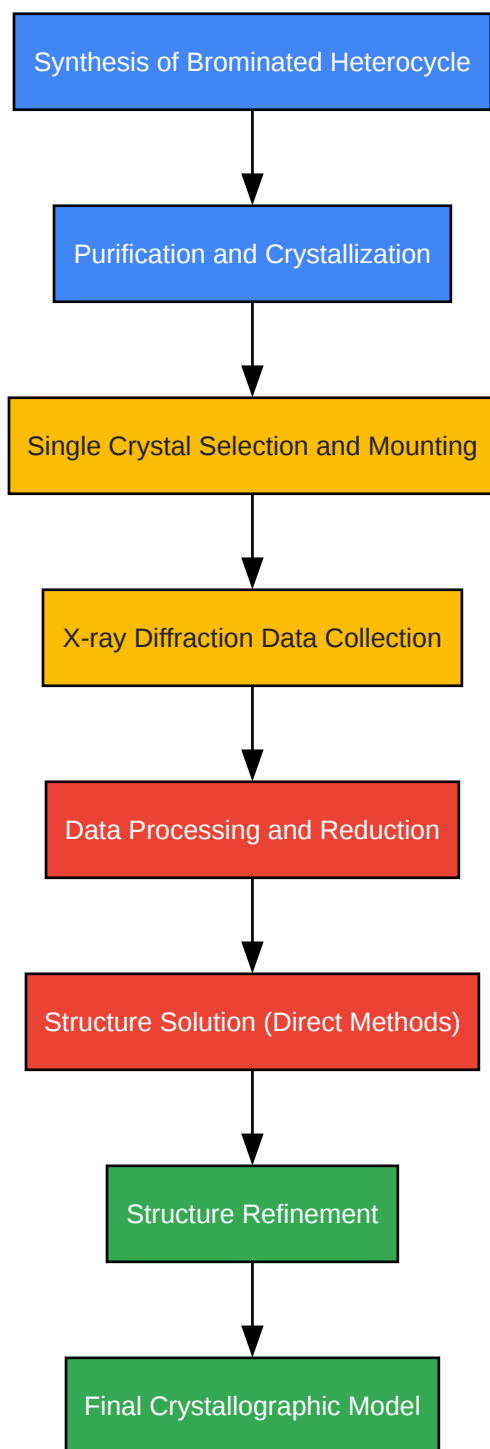
X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances. The general workflow for X-ray data collection and structure refinement is as follows:

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern is produced as the crystal interacts with the X-rays, satisfying Bragg's Law ($n\lambda = 2d \sin\theta$)[6]. The diffracted X-rays are detected and their intensities are recorded[6][7]. Data is typically collected over a wide range of angles to ensure a complete dataset[6]. Modern diffractometers, such as the Bruker Kappa Apex II or Rigaku Oxford Diffraction Supernova, are commonly used for this purpose.
- **Data Reduction:** The collected raw diffraction data is processed to correct for experimental factors such as background noise, and the unit cell parameters are determined.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods, which provide an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F^2 [5]. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model. Software packages such as SHELXTL are commonly used for structure solution and refinement[5].

Workflow for Crystallographic Analysis

The following diagram illustrates the general workflow from compound synthesis to the final crystallographic structure analysis.



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Caption: From Synthesis to Structure: A Crystallographic Workflow.

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